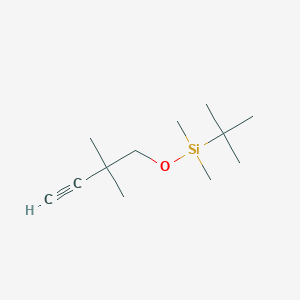![molecular formula C12H14BrNO B8576123 N-[1-(4-bromophenyl)cyclopropyl]propanamide CAS No. 345965-55-1](/img/structure/B8576123.png)
N-[1-(4-bromophenyl)cyclopropyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-bromophenyl)cyclopropyl]propanamide is an organic compound featuring a cyclopropyl ring substituted with a 4-bromophenyl group and a propionamide moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various pharmaceutical agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)cyclopropyl]propanamide typically involves the cyclopropanation of a suitable precursor, followed by bromination and subsequent amidation. One common method involves the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions to form the intermediate, which is then reacted with propionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-[1-(4-bromophenyl)cyclopropyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the amide to an amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Phenyl derivatives, amines.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives
科学研究应用
N-[1-(4-bromophenyl)cyclopropyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of N-[1-(4-bromophenyl)cyclopropyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
相似化合物的比较
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 1-(4-bromophenyl)cyclopropanecarboxylic acid
Uniqueness
N-[1-(4-bromophenyl)cyclopropyl]propanamide is unique due to its specific structural features, such as the cyclopropyl ring and the 4-bromophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
345965-55-1 |
|---|---|
分子式 |
C12H14BrNO |
分子量 |
268.15 g/mol |
IUPAC 名称 |
N-[1-(4-bromophenyl)cyclopropyl]propanamide |
InChI |
InChI=1S/C12H14BrNO/c1-2-11(15)14-12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15) |
InChI 键 |
UODAAJLOLONLNI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1(CC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridin-2-amine](/img/structure/B8576042.png)




![[1-(3-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B8576084.png)

![1-Methyl-2,3-dimethylene-8-oxa-bicyclo[3.2.1]octane](/img/structure/B8576092.png)

![Methyl 5-[(oxan-4-yl)amino]pyrazine-2-carboxylate](/img/structure/B8576111.png)




